REACTION_CXSMILES
|
[F:1][C:2]1[C:3](=O)[NH:4][C:5](=O)[NH:6][CH:7]=1.P(Cl)(Cl)([Cl:12])=O.P(Cl)(Cl)(Cl)(Cl)Cl.[Cl-:21].[Na+]>>[Cl:21][C:5]1[N:4]=[C:3]([Cl:12])[C:2]([F:1])=[CH:7][N:6]=1 |f:3.4|
|
Name
|
|
Quantity
|
0.65 g
|
Type
|
reactant
|
Smiles
|
FC=1C(NC(NC1)=O)=O
|
Name
|
|
Quantity
|
1.53 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.12 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a dry reaction flask
|
Type
|
CUSTOM
|
Details
|
equipped with a stir bar and a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
heated to 110° C. for a period of 12 hours
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
The solid of 2,4-dichloro-5-fluoropyrimidine was collected by rapid filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |